3-Bromophenylacetic acid
Overview
Description
3-Bromophenylacetic acid is a halo substituted phenylacetic acid with anti-oxidative properties . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
3-Bromophenylacetic acid was used in the preparation of 3-bromophenylacetaldehyde by di-isobutyl aluminum hydride (DIBAL) reduction .Molecular Structure Analysis
The molecular formula of 3-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.044 . The IUPAC Standard InChI is InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromophenylacetic acid are as follows :Scientific Research Applications
Reactivity and Structural Analysis
A comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 3-Bromophenylacetic acid, highlights its structural properties and chemical reactivity. The study provides insights into various molecular descriptors, such as Fukui functions and HOMO-LUMO gap, and compares vibrational spectra with experimental FTIR methods (Srivastava et al., 2015).
Applications in Organic Synthesis
3-Bromophenylacetic acid is utilized in the cobalt-catalyzed annulation of styrenes to produce γ-lactones, highlighting its role in facilitating bond formation in organic synthesis. The process demonstrates compatibility with various functionalities, including halogen, ester, and nitro groups (Nguyen et al., 2021).
Antioxidant and Enzyme Inhibition Properties
Novel bromophenols synthesized from 3-Bromophenylacetic acid show significant antioxidant activities and inhibitory actions against metabolic enzymes like acetylcholinesterase and carbonic anhydrase isoenzymes (Öztaşkın et al., 2017).
Catalytic Applications
The copper-catalyzed lactamization of (E)-2-(2-Bromophenyl)-3-arylacrylamides using 3-Bromophenylacetic acid demonstrates its efficacy in synthesizing biologically important compounds under mild conditions (Luo et al., 2021).
Stability and Suitability in Separations
A stability study of α-bromophenylacetic acid (BPAA) in aqueous methanol solution reveals its fast degradation, indicating that it may not be suitable as a model analyte for chiral separations, shedding light on its chemical stability under certain conditions (Jáč et al., 2020).
Electronic and Biological Properties
Investigations on 3-Bromophenylacetic acid's structure, electronic properties, and biological activities reveal its potential as a chemically soft material with non-linear optical activity and potential amidase inhibition (Rahuman et al., 2020).
Future Directions
3-Bromophenylacetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It was used in the preparation of 3-bromophenylacetaldehyde by di-isobutyl aluminum hydride (DIBAL) reduction , indicating its potential use in organic synthesis.
properties
IUPAC Name |
2-(3-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNNBXCGXUOREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075152 | |
Record name | 3-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylacetic acid | |
CAS RN |
1878-67-7 | |
Record name | 3-Bromophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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